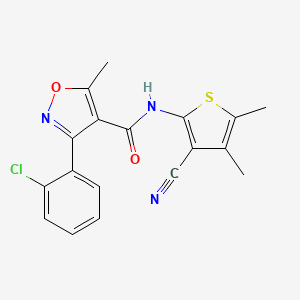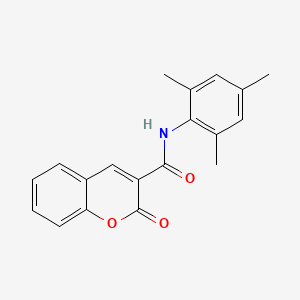![molecular formula C22H16ClN3O B14951200 (2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B14951200.png)
(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,1-a]isoquinoline core, which is known for its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile typically involves multi-step organic reactions. One common approach is to start with the appropriate isoquinoline derivative and introduce the acetyl and chlorophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chlorophenyl group can be substituted with other functional groups to create derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrrolo[2,1-a]isoquinoline derivatives with different substituents. Examples are:
- (2R,3R,10bS)-3-acetyl-1,1-dicyano-2-(4-ethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolinium .
- (10bS)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline oxalate .
Uniqueness
The uniqueness of (2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H16ClN3O |
|---|---|
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
(2R,3R,10bS)-3-acetyl-2-(4-chlorophenyl)-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C22H16ClN3O/c1-14(27)20-19(16-6-8-17(23)9-7-16)22(12-24,13-25)21-18-5-3-2-4-15(18)10-11-26(20)21/h2-11,19-21H,1H3/t19-,20-,21-/m0/s1 |
Clave InChI |
YNXUKJJNRDKGES-ACRUOGEOSA-N |
SMILES isomérico |
CC(=O)[C@H]1[C@@H](C([C@H]2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Cl |
SMILES canónico |
CC(=O)C1C(C(C2N1C=CC3=CC=CC=C23)(C#N)C#N)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)
![N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)

![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)
![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)

![N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14951180.png)
![2-(naphthalen-2-ylamino)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B14951186.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-propylacetamide](/img/structure/B14951189.png)
![6-(4-Ethylpiperazino)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14951194.png)
